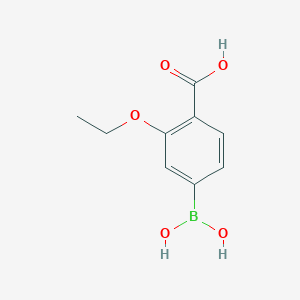
Lithium triisopropoxy(5-methylthiazol-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropoxy(5-methylthiazol-2-yl)borate is an organometallic compound that belongs to the class of boronates. It is characterized by the presence of a lithium cation, a borate anion, and a 5-methylthiazol-2-yl group. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(5-methylthiazol-2-yl)borate typically involves the reaction of triisopropoxyborane with 5-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropoxy(5-methylthiazol-2-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the borate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of boron-containing compounds .
Scientific Research Applications
Lithium triisopropoxy(5-methylthiazol-2-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of lithium triisopropoxy(5-methylthiazol-2-yl)borate involves its interaction with molecular targets such as enzymes and proteins. The borate group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)borate: Known for its use as an electrolyte additive in lithium-ion batteries.
(5-Methylthiazol-2-yl)boronic acid: Another boron-containing compound with similar applications in organic synthesis.
Uniqueness
Lithium triisopropoxy(5-methylthiazol-2-yl)borate is unique due to its specific combination of a lithium cation, a borate anion, and a 5-methylthiazol-2-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .
Properties
IUPAC Name |
lithium;(5-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-8-12(7)19-13;/h8-11H,1-7H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOLJPCYPZBSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BLiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one](/img/structure/B8206270.png)
![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)




![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B8206314.png)



![[2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid](/img/structure/B8206336.png)

![Pyrido[2,3-b]pyrazin-7-ylboronic acid](/img/structure/B8206342.png)
